An In-depth Technical Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: Physicochemical Properties and Analytical Methodologies
An In-depth Technical Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: Physicochemical Properties and Analytical Methodologies
Introduction
3-(Chlorosulfonyl)-4-fluorobenzoic acid, a halogenated aromatic sulfonyl chloride, is a key intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid group, makes it a versatile building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] The presence of a fluorine atom further modulates its reactivity and physicochemical properties, offering unique advantages in synthetic chemistry.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Chlorosulfonyl)-4-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in research and development. The methodologies described herein are based on established analytical principles, ensuring a framework for robust and reproducible results.
Chemical Identity and Structure
A fundamental understanding of a compound begins with its unambiguous identification and a clear representation of its chemical structure.
| Identifier | Value | Source |
| Chemical Name | 3-(Chlorosulfonyl)-4-fluorobenzoic acid | [1] |
| CAS Number | 2267-40-5 | [1][2] |
| Molecular Formula | C₇H₄ClFO₄S | [1][2] |
| Molecular Weight | 238.62 g/mol | [1][2] |
| Canonical SMILES | O=C(O)c1ccc(F)c(c1)S(Cl)(=O)=O | |
| InChI | 1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11) | |
| InChIKey | LZGZJLJZSAGDKR-UHFFFAOYSA-N |
Diagram 1: Chemical Structure of 3-(Chlorosulfonyl)-4-fluorobenzoic acid
A 2D representation of the molecular structure.
Physicochemical Properties
The utility of 3-(Chlorosulfonyl)-4-fluorobenzoic acid in various applications is dictated by its physical and chemical properties.
| Property | Value | Remarks | Source |
| Appearance | White to off-white powder/solid | [1][3] | |
| Melting Point | 147-148 °C | Experimental | [2][3] |
| Boiling Point | 388.6 ± 27.0 °C | Predicted | [2][3] |
| Density | 1.670 ± 0.06 g/cm³ | Predicted | [2][3] |
| pKa | 2.94 ± 0.10 | Predicted | [1][3] |
| Solubility | 微溶 (Slightly soluble) (1.2 g/L) (25 °C) | Predicted | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1][3][4] |
Causality Behind Experimental Choices
-
Melting Point: The sharp melting point range of 147-148 °C suggests a relatively high purity of the commercially available compound. This is a critical parameter for identity confirmation and quality control.
-
pKa: The predicted low pKa value is attributed to the electron-withdrawing effects of the sulfonyl chloride and fluorine groups on the benzoic acid moiety, increasing its acidity. This property is crucial for understanding its reactivity in acid-base reactions and for developing purification strategies.
-
Solubility: The predicted slight solubility in water is expected for a moderately polar organic molecule. A comprehensive solubility profile in various organic solvents is essential for its use in synthesis, purification, and formulation.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzene ring will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
S=O stretch (sulfonyl chloride): Two strong bands, asymmetric and symmetric stretching, typically found around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[5]
-
C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic bands in their respective regions.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 238 and 240 (due to ³⁵Cl and ³⁷Cl isotopes) would be expected. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) followed by the loss of sulfur dioxide (SO₂).[6] The benzoic acid moiety would also undergo characteristic fragmentation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the determination of key physicochemical and analytical parameters. These protocols are designed to be self-validating through the use of standardized procedures and calibrated instrumentation.
Synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic acid
The synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic acid typically involves the chlorosulfonation of 4-fluorobenzoic acid.[3]
Diagram 2: Synthetic Pathway
A simplified schematic of the synthesis route.
Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: To the flask, add 4-fluorobenzoic acid. Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene, or an ethyl acetate/hexane mixture).
-
Drying: Dry the purified product under vacuum to a constant weight.
Determination of Melting Point
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 3-(Chlorosulfonyl)-4-fluorobenzoic acid in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Diagram 3: HPLC Workflow
A flowchart for determining purity via HPLC.
Safety and Handling
3-(Chlorosulfonyl)-4-fluorobenzoic acid is a corrosive substance and requires careful handling.
-
Hazard Statements: Causes severe skin burns and eye damage.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not breathe dust or fumes.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
3-(Chlorosulfonyl)-4-fluorobenzoic acid is a valuable synthetic intermediate with well-defined, albeit partially predicted, physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, key physical characteristics, and expected spectroscopic behavior. The detailed experimental protocols offer a robust framework for its synthesis, purification, and analysis, ensuring the high standards of scientific integrity required in research and development. A thorough understanding of these properties is paramount for the successful and safe application of this versatile compound in the synthesis of novel molecules.
References
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
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AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]
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Chemsrc. (2023, August 25). 3-Chlorosulfonyl-4-fluoro-benzoic acid | CAS#:2267-40-5. [Link]
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ResearchGate. (n.d.). FTIR spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. [Link]
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YouTube. (2022, December 6). How to confirm benzoic acid | organic chemistry lab test. [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. [Link]
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ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. [Link]
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Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
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PubChemLite. (n.d.). 4-(chlorosulfonyl)-3-fluorobenzoic acid (C7H4ClFO4S). [Link]
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Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
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SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
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PubChem. (n.d.). 4-Fluorobenzoic Acid. [Link]
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